molecular formula C9H10N2O B13910757 7-(Aminomethyl)isoindolin-1-one

7-(Aminomethyl)isoindolin-1-one

Cat. No.: B13910757
M. Wt: 162.19 g/mol
InChI Key: LIQMETHGSGOSKV-UHFFFAOYSA-N
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Description

7-(Aminomethyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and therapeutic potential. This compound is characterized by the presence of an aminomethyl group attached to the seventh position of the isoindolinone ring, making it a unique and valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the cyanation of a precursor compound followed by complete hydrogenation of the resulting dicyanide. This method emphasizes high atom-efficiency and simple operation . Another method involves the use of ultrasonic irradiation to prepare isoindolinone derivatives from 3-alkylidenephtalides, which is known for its high efficiency and yields .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of sustainable and green chemistry approaches, such as ultrasonic-assisted synthesis, is becoming increasingly popular due to its environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 7-(Aminomethyl)isoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method for reducing the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while reduction can produce more saturated compounds.

Comparison with Similar Compounds

  • 6-(Aminomethyl)isoindolin-1-one
  • 5-(Aminomethyl)isoindolin-1-one
  • 3-Hydroxyisoindolin-1-one

Comparison: 7-(Aminomethyl)isoindolin-1-one is unique due to the specific position of the aminomethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For example, 6-(Aminomethyl)isoindolin-1-one and 5-(Aminomethyl)isoindolin-1-one have similar structures but may exhibit different properties and applications due to the positional differences . Additionally, 3-Hydroxyisoindolin-1-one is known for its presence in natural products and pharmaceuticals, highlighting the diverse applications of isoindolinone derivatives .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

7-(aminomethyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H10N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,4-5,10H2,(H,11,12)

InChI Key

LIQMETHGSGOSKV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)CN)C(=O)N1

Origin of Product

United States

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